1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Overview
Description
1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that combines an indole moiety with a piperazine ring. The indole structure is known for its presence in various bioactive molecules, while the piperazine ring is commonly found in pharmaceutical compounds. This combination makes the compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Given the wide range of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps starting from commercially available indole. One common synthetic route includes:
Formylation of Indole: The indole is formylated at the C-3 position using the Vilsmeier-Haack reaction, yielding formylindole.
N-Sulfonylation: The formylindole undergoes N-sulfonylation in a basic medium to produce N-(4-chlorobenzenesulfonyl)-3-formylindole.
Nucleophilic Attack: A Grignard reagent, such as vinylmagnesium bromide, is used to attack the formyl group, forming a secondary allylic alcohol.
Oxidation: The allylic alcohol is oxidized to an α,β-unsaturated ketone.
Aza-Michael Addition: The final step involves an aza-Michael addition reaction between the α,β-unsaturated ketone and 2-pyridylpiperazine, catalyzed by SiO2, to yield the target compound.
Chemical Reactions Analysis
1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Aza-Michael Addition: This reaction is used in the synthesis of the compound itself, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Scientific Research Applications
1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: This compound also combines an indole moiety with a piperazine ring but has different substituents, leading to variations in its biological activity and receptor affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(8-7-15-13-20-17-4-2-1-3-16(15)17)21-9-11-22(12-10-21)19(24)14-5-6-14/h1-4,13-14,20H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFWGGPTEKKQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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